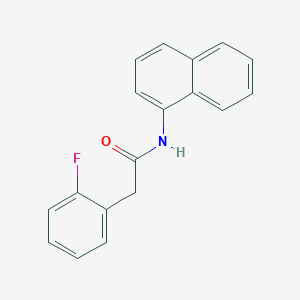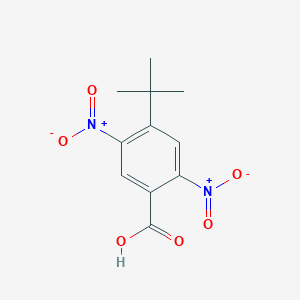![molecular formula C12H18N4O2S B494611 7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione CAS No. 303971-00-8](/img/structure/B494611.png)
7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione, also known as ETP or 6-thioguanosine, is a purine analog that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of purine metabolism and has been used in the treatment of various diseases, including cancer and viral infections.
Wirkmechanismus
7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione works by inhibiting purine metabolism, which is essential for the replication of cancer cells and viruses. It is a potent inhibitor of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which is involved in the synthesis of purine nucleotides. By inhibiting HGPRT, 7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione prevents the synthesis of purine nucleotides, which are essential for DNA and RNA synthesis. This leads to the inhibition of cell proliferation and viral replication.
Biochemical and Physiological Effects
7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth. 7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione has been shown to have immunomodulatory effects, which can be beneficial in the treatment of autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione is its potency. It is a highly effective inhibitor of purine metabolism, which makes it a useful tool for studying the role of purine metabolism in various diseases. However, one limitation of 7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione is its toxicity. It can cause bone marrow suppression, which can lead to anemia, leukopenia, and thrombocytopenia. This can limit its use in clinical trials.
Zukünftige Richtungen
There are several future directions for the study of 7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione. One direction is the development of new analogs of 7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione that are more potent and less toxic. Another direction is the study of the immunomodulatory effects of 7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione, which could lead to the development of new treatments for autoimmune disorders. Finally, the study of the mechanism of action of 7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione could lead to the identification of new targets for cancer and viral therapies.
Conclusion
In conclusion, 7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione, or 7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione, is a potent inhibitor of purine metabolism that has been extensively studied for its potential therapeutic applications. It has been shown to be effective against a wide range of diseases, including cancer, viral infections, and autoimmune disorders. 7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione works by inhibiting purine metabolism, which is essential for the replication of cancer cells and viruses. While 7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione has some limitations, its potency and effectiveness make it a useful tool for studying the role of purine metabolism in various diseases. Further research is needed to fully understand the potential of 7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione for the treatment of various diseases.
Synthesemethoden
The synthesis of 7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 6-thioguanine with isobutyl mercaptan in the presence of a base. The reaction yields 7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione, which can be purified by column chromatography. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential therapeutic applications. It has been shown to be effective against a wide range of diseases, including cancer, viral infections, and autoimmune disorders. 7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione has been used as an anticancer agent in the treatment of leukemia, lymphoma, and solid tumors. It has also been shown to be effective against viral infections, including hepatitis B and C, and HIV.
Eigenschaften
IUPAC Name |
7-ethyl-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2S/c1-5-16-8-9(13-12(16)19-6-7(2)3)15(4)11(18)14-10(8)17/h7H,5-6H2,1-4H3,(H,14,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZVAXCEAHLEDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1SCC(C)C)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

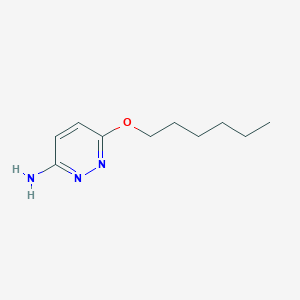
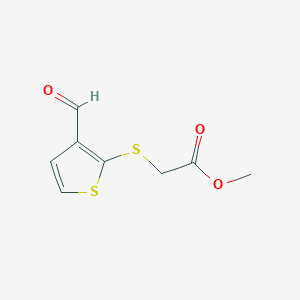
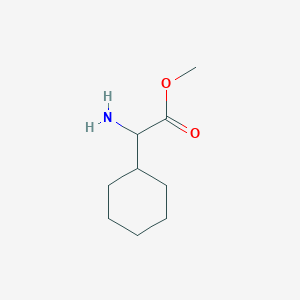
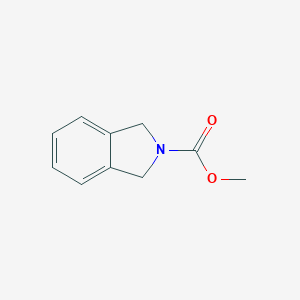
![1-benzyl-2',3'-dihydrospiro[piperidine-4,2'-quinazoline]-4'(1'H)-one](/img/structure/B494536.png)

![N-[4-(6-chloropyrimidin-4-yl)sulfanylphenyl]acetamide](/img/structure/B494540.png)
![2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one](/img/structure/B494543.png)
![1,3-Dihydroxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B494545.png)
![Methyl 2-({[(4-ethoxybenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B494548.png)

